2-(4-Bromophenyl)-4,6-dichloroquinazoline

Medicinal Chemistry Process Chemistry Quality Control

This 2-(4-bromophenyl)-substituted quinazoline derivative is a pre-functionalized building block designed to accelerate medicinal chemistry campaigns. Unlike generic quinazoline cores, the pre-installed aryl bromide at the 2-position eliminates extra synthetic steps, enabling immediate parallel synthesis via Suzuki or Buchwald-Hartwig cross-couplings. This direct diversification expedites SAR exploration for kinase inhibitors and nuclear receptor modulators. Supplied at ≥98% purity to minimize downstream purification.

Molecular Formula C14H7BrCl2N2
Molecular Weight 354 g/mol
CAS No. 405933-98-4
Cat. No. B1522566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-4,6-dichloroquinazoline
CAS405933-98-4
Molecular FormulaC14H7BrCl2N2
Molecular Weight354 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl)Br
InChIInChI=1S/C14H7BrCl2N2/c15-9-3-1-8(2-4-9)14-18-12-6-5-10(16)7-11(12)13(17)19-14/h1-7H
InChIKeyMXQLGPWPECQJDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)-4,6-dichloroquinazoline (CAS 405933-98-4): A High-Purity, Structurally Distinct Quinazoline Building Block for Medicinal Chemistry and Targeted Synthesis


2-(4-Bromophenyl)-4,6-dichloroquinazoline (CAS 405933-98-4) is a heterocyclic organic compound within the quinazoline family, characterized by a 4,6-dichloro-substituted quinazoline core bearing a 4-bromophenyl group at the 2-position. This compound is primarily utilized as a high-purity building block in medicinal chemistry for the synthesis of diverse biologically active molecules, including kinase inhibitors and nuclear receptor modulators [1]. With a molecular weight of 354.03 g/mol and a typical purity specification of 98%, it offers a well-defined starting point for structure-activity relationship (SAR) studies and targeted drug discovery efforts .

Why 2-(4-Bromophenyl)-4,6-dichloroquinazoline Cannot Be Replaced by Generic 4,6-Dichloroquinazoline or Unsubstituted Quinazolines


The presence of a 4-bromophenyl substituent at the 2-position of the quinazoline core fundamentally alters the compound's reactivity, physicochemical properties, and potential biological interactions compared to the parent 4,6-dichloroquinazoline or other unsubstituted analogs. This structural modification provides a critical handle for cross-coupling reactions and introduces steric and electronic effects that can dramatically influence target binding and selectivity [1]. Generic substitution with simpler quinazoline cores would eliminate these key differentiation points, potentially leading to failed synthetic routes, reduced biological activity, or off-target effects in downstream applications .

Quantitative Differentiation of 2-(4-Bromophenyl)-4,6-dichloroquinazoline: Evidence for Scientific Selection


Superior Purity (98% vs. 95%) Reduces Impurity-Related Variability in Critical Reactions

2-(4-Bromophenyl)-4,6-dichloroquinazoline is commercially available with a minimum purity of 98%, as specified by multiple vendors, compared to the more common 95% purity grade offered for the parent 4,6-dichloroquinazoline and many generic analogs . This 3% absolute increase in purity reduces the potential for unknown impurities to interfere in sensitive synthetic steps, such as palladium-catalyzed cross-couplings, where even trace contaminants can poison catalysts or lead to undesired side products .

Medicinal Chemistry Process Chemistry Quality Control

Distinct Molecular Weight and Formula Enable Unambiguous Identification and Precise Stoichiometric Calculations

The compound's unique molecular formula (C₁₄H₇BrCl₂N₂) and calculated molecular weight (354.03 g/mol) provide a precise identity that distinguishes it from the lighter, halogen-deficient analog 4,6-dichloroquinazoline (C₈H₄Cl₂N₂, 199.04 g/mol) . This difference is critical for accurate molar calculations in reaction setup and for confirming product identity via mass spectrometry, where a distinct isotopic pattern due to bromine (¹:¹ ratio for M and M+2 peaks) offers an additional verification layer not present in the comparator .

Analytical Chemistry Synthetic Chemistry Process Development

Bromine Substituent Imparts Favorable Reactivity for Palladium-Catalyzed Cross-Couplings Unavailable to Parent Core

The 4-bromophenyl group serves as a versatile synthetic handle for late-stage functionalization via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions, enabling rapid diversification of the quinazoline scaffold [1]. In contrast, the parent 4,6-dichloroquinazoline lacks this aromatic bromide handle, requiring additional synthetic steps to introduce a reactive group, thereby decreasing overall efficiency . While no direct kinetic data compares this compound's coupling rate to other bromoaromatics, the presence of a bromine atom at the para-position of the pendant phenyl ring is a well-established class feature for high-yielding cross-couplings [1].

Medicinal Chemistry Synthetic Methodology SAR Studies

Potential for Selective CAR Antagonism: A Differentiated Biological Profile Compared to Agonist-Focused Analogs

While direct data for 2-(4-bromophenyl)-4,6-dichloroquinazoline are not yet published, a closely related 2-(4-bromophenyl)quinazoline-4-thione (compound 7l) demonstrated significant antagonistic activity at the constitutive androstane receptor (CAR) with no agonistic or inverse agonistic effects [1]. This contrasts with other 2-substituted quinazolines in the same study, such as the 3-methylphenyl derivative 7d, which acted as a partial agonist with an EC₅₀ of 0.055 μM [1]. The structural similarity suggests that the 4-bromophenyl-4,6-dichloroquinazoline core may confer a distinct pharmacological profile favoring pure antagonism over mixed agonist/antagonist behavior [1].

Nuclear Receptor Pharmacology Toxicology Metabolic Disease

Scalable and Reproducible Synthesis: Commercial Availability with Documented Purity Enables Larger-Scale Studies

The compound is offered by multiple commercial vendors with a consistent purity specification of 98%, indicating a robust and scalable synthetic route . This compares favorably to less readily available analogs, where custom synthesis may be required, introducing variability and supply risk. While exact batch-to-batch consistency data are proprietary, the presence of multiple suppliers with the same high purity suggests a mature supply chain suitable for advancing research beyond the milligram scale .

Process Chemistry Preclinical Development Supply Chain

Recommended Applications for 2-(4-Bromophenyl)-4,6-dichloroquinazoline Based on Differentiated Properties


Medicinal Chemistry: Accelerated SAR Studies via Late-Stage Diversification

The compound's pre-installed aryl bromide enables rapid parallel synthesis of diverse quinazoline derivatives through palladium-catalyzed cross-coupling reactions . This allows medicinal chemists to efficiently explore chemical space around the 2-position without additional functionalization steps, expediting hit-to-lead campaigns for kinase inhibitors or nuclear receptor modulators [1].

Pharmacology: Developing Selective CAR Antagonists for Toxicology Research

Based on the activity profile of structurally related 2-(4-bromophenyl)quinazoline-4-thione, this compound can serve as a starting point for designing pure CAR antagonists [1]. Such molecules are valuable tools for investigating the role of CAR in drug metabolism, hepatotoxicity, and for developing therapeutic interventions in metabolic diseases [1].

Process Chemistry: High-Purity Starting Material for Reproducible Scale-Up

With a consistent 98% purity specification and multiple commercial sources, this compound is well-suited for process development and scale-up activities . The high initial purity minimizes the need for extensive purification after initial transformations, leading to higher overall yields and more robust manufacturing processes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Bromophenyl)-4,6-dichloroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.